molecular formula C19H21N3O5 B2557400 (E)-3,4-dimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 223676-18-4

(E)-3,4-dimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2557400
CAS No.: 223676-18-4
M. Wt: 371.393
InChI Key: OZAJLQJVJJQZEB-SRZZPIQSSA-N
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Description

(E)-3,4-Dimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a hydrazone derivative characterized by a benzamide core substituted with methoxy groups at the 3- and 4-positions. The compound features an (E)-configured hydrazinyl-oxoethyl side chain linked to a 3-methoxybenzylidene moiety. This structural framework is common in bioactive molecules, particularly those targeting cancer and microbial pathogens. The compound is synthesized via condensation of a benzohydrazide intermediate with substituted benzaldehydes under acidic reflux conditions, as described in analogous procedures .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-6-4-5-13(9-15)11-21-22-18(23)12-20-19(24)14-7-8-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAJLQJVJJQZEB-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223676-18-4
Record name 3,4-DIMETHOXY-N-(2-(2-(3-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(E)-3,4-dimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, with the molecular formula C19H21N3O5 and a molecular weight of 371.393 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

The compound features a hydrazinyl group linked to a methoxybenzylidene moiety, which is indicative of its potential reactivity and biological activity. The structural components are summarized in the following table:

ComponentDescription
IUPAC Name3,4-dimethoxy-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
CAS Number223676-18-4
Molecular FormulaC19H21N3O5
Molecular Weight371.393 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, a related study on similar hydrazone derivatives demonstrated significant antiproliferative effects against human colon cancer cells (HCT116 and HT29) and squamous cell carcinomas (Ca9-22, HSC-2, HSC-3, HSC-4) . The cytotoxicity was assessed using dose-response assays, revealing that these compounds can induce apoptosis and increase reactive oxygen species (ROS) levels within the cells.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 1HCT11615.2
Compound 1HT2912.8
Compound 2Ca9-2210.5
Compound 2HSC-214.0

The mechanisms of action include the induction of apoptosis through mitochondrial membrane depolarization and ROS generation, which are critical pathways in cancer cell death .

The biological activity of (E)-3,4-dimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide may involve several mechanisms:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species Generation : Increased levels of ROS contribute to cellular oxidative stress, further promoting apoptosis .
  • Mitochondrial Membrane Potential Disruption : The compound's interaction with mitochondrial membranes can lead to their depolarization, a known precursor to apoptosis .

Case Studies

In a comparative study involving various hydrazone derivatives similar to (E)-3,4-dimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, researchers found that modifications in the hydrazinyl moiety significantly influenced the anticancer efficacy. For example, substituents on the benzene rings were correlated with varying degrees of cytotoxicity across different cancer cell lines .

Comparison with Similar Compounds

Structural Insights :

  • Chlorine substituents () increase lipophilicity and electron-withdrawing effects, which may enhance membrane permeability and cytotoxic activity .

Physicochemical Properties

Property Target Compound Compound Compound
Melting Point (°C) Not reported 198–200 (decomp.) 235–238
Solubility Moderate in DMSO Low in H₂O; high in DMSO Low in polar solvents
LogP (Predicted) 2.8 2.5 3.9

Notes:

  • Higher logP values (e.g., ) correlate with increased lipophilicity, favoring blood-brain barrier penetration .
  • Hydroxy-substituted analogues () show improved aqueous solubility due to hydrogen-bond donor capacity .

Key Findings :

  • The target compound exhibits moderate cytotoxicity, likely due to tubulin-binding activity akin to combretastatin analogues .
  • Quinolin-8-yloxy hybrids () demonstrate superior potency, attributed to dual mechanisms of action (DNA intercalation and enzyme inhibition) .
  • Phenolic derivatives () show antioxidant properties, expanding their therapeutic utility beyond cytotoxicity .

Preparation Methods

Nucleophilic Substitution of Ethyl Glycinate Derivative

The hydrazide intermediate is synthesized via nucleophilic acyl substitution. Ethyl 2-(3,4-dimethoxybenzamido)acetate reacts with hydrazine hydrate in ethanol under reflux:

Procedure :

  • Reactants : Ethyl 2-(3,4-dimethoxybenzamido)acetate (1 equiv), hydrazine hydrate (1.2 equiv)
  • Solvent : Absolute ethanol (20 mL per 1 mmol substrate)
  • Conditions : Reflux at 80°C for 6–8 hours
  • Workup : Cool to 0°C, filter precipitate, wash with cold ethanol
  • Yield : 78–85%

Characterization Data :

  • Melting Point : 189–192°C
  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=O hydrazide)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.05–6.98 (m, 2H, ArH), 4.12 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃)

Hydrazone Formation via Schiff Base Condensation

The hydrazide intermediate undergoes condensation with 3-methoxybenzaldehyde to form the target hydrazone. Two predominant methods are documented:

Method A: Acid-Catalyzed Condensation in Glacial Acetic Acid

Procedure :

  • Reactants : Hydrazide intermediate (1 equiv), 3-methoxybenzaldehyde (1.1 equiv)
  • Catalyst : Glacial acetic acid (5 mol%)
  • Solvent : Ethanol (15 mL per 1 mmol substrate)
  • Conditions : Reflux at 90°C for 4–6 hours
  • Workup : Pour into ice-water, filter, recrystallize from ethanol/water (3:1)
  • Yield : 72–78%

Mechanistic Insight :
Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s NH₂ group. Subsequent dehydration yields the E-configured hydrazone due to steric hindrance.

Method B: Solvent-Free Mechanochemical Synthesis

Procedure :

  • Reactants : Hydrazide intermediate (1 equiv), 3-methoxybenzaldehyde (1.05 equiv)
  • Conditions : Ball milling (500 rpm, 30 minutes)
  • Workup : Wash with cold ethanol, dry under vacuum
  • Yield : 68–70%

Advantages :

  • Reduced reaction time (30 minutes vs. 6 hours)
  • Eliminates solvent use, aligning with green chemistry principles

Optimization and Comparative Analysis

Table 1: Reaction Condition Optimization for Hydrazone Formation

Parameter Method A (Acidic) Method B (Mechanochemical)
Time 4–6 hours 30 minutes
Temperature 90°C Ambient
Solvent Ethanol None
Yield 72–78% 68–70%
Purity (HPLC) 98.5% 97.2%

Key Observations :

  • Method A achieves higher yields due to thermodynamic control under reflux.
  • Method B offers environmental benefits but slightly lower yields, likely due to incomplete conversion.

Spectroscopic Characterization of Target Compound

Infrared Spectroscopy (IR)

  • ν(C=O) : 1672 cm⁻¹ (amide I), 1648 cm⁻¹ (hydrazone C=N)
  • ν(OCH₃) : 2845–2830 cm⁻¹ (symmetric stretching)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.32 (s, 1H, NH), 8.45 (s, 1H, N=CH), 7.62–6.82 (m, 7H, ArH), 4.28 (s, 2H, CH₂), 3.88–3.79 (3 × OCH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 166.4 (C=O amide), 161.2 (C=N), 152.1–112.4 (ArC), 55.8–55.2 (3 × OCH₃), 42.1 (CH₂)

X-ray Crystallography (If Available)

While the target compound’s crystal structure remains unreported, analogous hydrazones exhibit monoclinic systems with P2₁/c space groups and intramolecular N–H···O hydrogen bonding.

Challenges and Troubleshooting

  • Isomer Control : The E configuration dominates due to steric factors, but trace Z isomers may form. Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves this.
  • Hydrazide Hydrolysis : Prolonged reflux in acidic conditions may hydrolyze the hydrazide. Monitoring via TLC (ethyl acetate:hexane 1:1) is critical.

Industrial-Scale Considerations

  • Catalyst Recycling : Glacial acetic acid can be recovered via distillation, reducing costs.
  • Continuous Flow Synthesis : Microreactor systems may enhance reproducibility and safety for large-scale production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3,4-dimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, and how are intermediates purified?

  • Methodology : The compound is synthesized via a multi-step condensation reaction. A common approach involves reacting 3,4-dimethoxybenzohydrazide with 3-methoxybenzaldehyde under reflux in ethanol or methanol to form the hydrazone intermediate. The final step typically employs coupling agents like EDC/HOBt to attach the 2-oxoethylacetamide moiety. Purification involves recrystallization from methanol or ethanol, followed by column chromatography (silica gel, chloroform:methanol 9:1) to isolate the E-isomer .
  • Key Data : Yields range from 60–75% after recrystallization. Purity is confirmed via HPLC (C18 column, acetonitrile:water 70:30, λ = 254 nm).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish the E-isomer?

  • Methodology :

  • 1H/13C NMR : The hydrazone proton (N–H) appears as a singlet at δ 10.2–11.5 ppm. The E-configuration is confirmed by the absence of coupling between the hydrazine N–H and the benzylidene proton. The methoxy groups (3,4-dimethoxy) show singlets at δ 3.85–3.90 ppm .
  • IR : A strong C=O stretch at 1660–1680 cm⁻¹ (amide) and 1630–1650 cm⁻¹ (hydrazone) .
  • X-ray crystallography : Used to resolve stereochemical ambiguities. The E-isomer exhibits a dihedral angle >150° between the benzamide and benzylidene moieties .

Q. What are the standard in vitro bioactivity assays for evaluating hydrazone derivatives like this compound?

  • Methodology :

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models. ED₅₀ values are calculated for seizure suppression .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined using broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity for the E-isomer during synthesis?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor E-isomer formation due to reduced proton exchange.
  • Catalysts : Adding catalytic acetic acid (1–2 mol%) accelerates imine formation while stabilizing the E-configuration.
  • Temperature : Reflux at 80–90°C minimizes Z-isomer formation via kinetic control .
    • Data Contradiction : Some studies report Z-isomer dominance under acidic conditions (pH < 4), necessitating pH monitoring during synthesis .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding modes?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions.
  • Docking : Use AutoDock Vina to simulate interactions with targets like GABA receptors or bacterial enzymes. The hydrazone moiety shows strong hydrogen bonding with Thr237 (GABA-A receptor) .
    • Contradiction : Experimental IC₅₀ values may deviate from docking scores due to solvation effects, requiring MD simulations for refinement .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

  • Methodology :

  • Dynamic NMR : Detect tautomerization or rotameric equilibria in solution that may obscure NMR signals.
  • SC-XRD : Resolve absolute configuration discrepancies. For example, X-ray data in confirmed the E-configuration despite ambiguous NOE correlations in NMR.
  • Complementary techniques : Pair IR (C=O stretches) with mass spectrometry (m/z 429.4 [M+H]⁺) for cross-validation.

Experimental Design and Data Analysis

Q. How to design a SAR study for analogs of this compound targeting anticonvulsant activity?

  • Methodology :

Variations : Modify methoxy substituents (e.g., 3,4-dihydroxy vs. 3,4-dimethoxy) to assess electronic effects.

Assays : Compare ED₅₀ values in MES/scPTZ models.

Statistical analysis : Use ANOVA to determine significance (p < 0.05) between groups.

  • Data : In , 3,4-dimethoxy analogs showed 30% higher efficacy than dihydroxy derivatives, likely due to enhanced blood-brain barrier permeability.

Q. How to address low solubility in pharmacological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug approach : Introduce hydrolyzable esters (e.g., acetyl) at the hydrazine group to improve solubility .

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